![molecular formula C23H26N2O4 B14292465 [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 125282-78-2](/img/structure/B14292465.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound with significant applications in various fields, including polymer chemistry and materials science. This compound features both hydroxyl and isocyanate functional groups, making it versatile for chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of [4-(Hydroxymethyl)cyclohexyl]methanol through the hydrogenation of dimethyl terephthalate (DMT) to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol .
For the isocyanate component, 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can be synthesized through the phosgenation of the corresponding amine. This involves reacting the amine with phosgene under controlled conditions to form the isocyanate .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and phosgenation processes. Catalysts such as copper chromite are used for the hydrogenation steps, while phosgene gas is utilized for the isocyanate formation. These processes are conducted under stringent conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in [4-(Hydroxymethyl)cyclohexyl]methanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Amines or alcohols can react with the isocyanate groups under mild conditions to form ureas or carbamates
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ureas, carbamates.
科学的研究の応用
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is widely used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings. Its unique combination of functional groups allows for the creation of polymers with tailored properties, such as enhanced mechanical strength and chemical resistance .
In biology and medicine, this compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and versatility in forming various polymeric structures .
作用機序
The compound exerts its effects primarily through its reactive isocyanate groups, which can form strong covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in polymerization reactions to create cross-linked networks, providing structural integrity and durability to the resulting materials .
類似化合物との比較
Compared to other diols and isocyanates, [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene offers a unique combination of rigidity and flexibility due to its cyclohexyl and aromatic structures. Similar compounds include:
Cyclohexanedimethanol: Used in polyester production, but lacks the isocyanate functionality.
1,4-Butanediol: Another diol used in polymer synthesis, but with a simpler structure and different mechanical properties.
Toluene diisocyanate: A common isocyanate used in polyurethane production, but with different reactivity and toxicity profiles.
This compound’s unique structure allows for the creation of materials with specific and desirable properties, making it a valuable component in advanced material science and industrial applications.
特性
CAS番号 |
125282-78-2 |
|---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.5 g/mol |
IUPAC名 |
[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H16O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-5-7-1-2-8(6-10)4-3-7/h1-8H,9H2;7-10H,1-6H2 |
InChIキー |
MYJYULUTBUWOGJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)CO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
関連するCAS |
125282-78-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


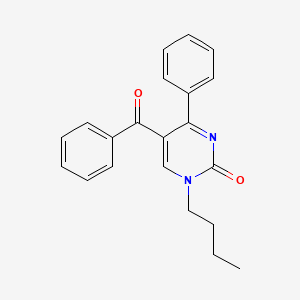

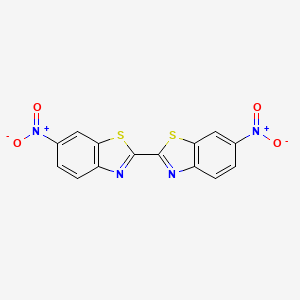
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
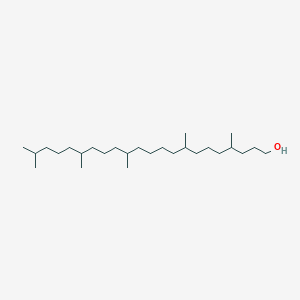
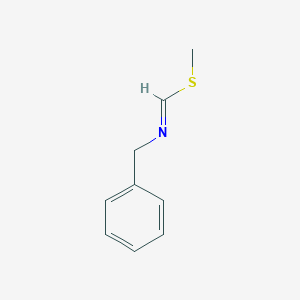
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
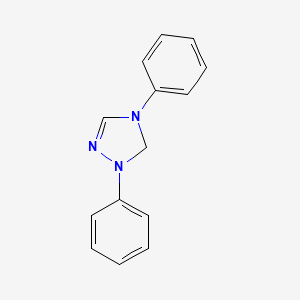
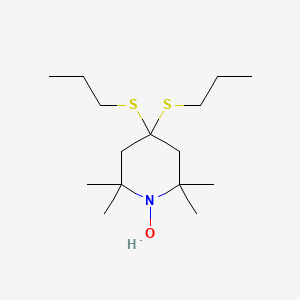
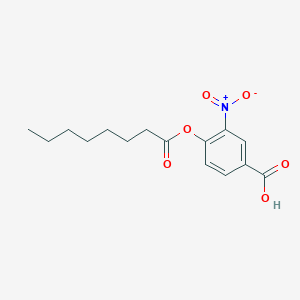
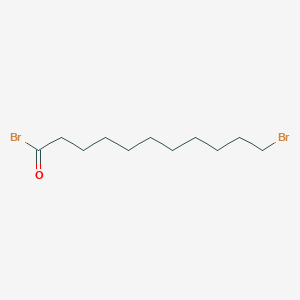
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
